molecular formula C44H87NO5 B11933755 undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11933755
M. Wt: 710.2 g/mol
InChI Key: HEQPCNPMJCQVJM-UHFFFAOYSA-N
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Description

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with a molecular formula of C44H87NO5. It is known for its applications in lipid nanoparticle delivery systems, particularly for mRNA vaccine delivery . This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include undecanol, heptadecan-9-ol, and octanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification. The amidation process may involve reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for nucleophilic attack by the amine group .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves precise control of temperature, pressure, and reactant concentrations. Purification steps such as distillation and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, such as mRNA, and facilitate their delivery into cells. The undecyl and heptadecan-9-yloxy chains interact with the lipid bilayer of cell membranes, enhancing the uptake of the nanoparticles. The 2-hydroxyethyl group provides additional stability and solubility to the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-28-22-19-23-30-37-45(39-40-46)38-31-25-29-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

HEQPCNPMJCQVJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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